molecular formula C20H21FN2OS B12343614 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B12343614
M. Wt: 356.5 g/mol
InChI Key: KONVKTZEUYKLAF-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzo[b]thiophene core, a dimethylaminoethyl side chain, and a 4-fluorophenyl acetamide group. The benzo[b]thiophene moiety is a bicyclic heteroaromatic system known for its pharmacological relevance, including roles in antimicrobial and anti-inflammatory agents .

Properties

Molecular Formula

C20H21FN2OS

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H21FN2OS/c1-23(2)18(17-13-25-19-6-4-3-5-16(17)19)12-22-20(24)11-14-7-9-15(21)10-8-14/h3-10,13,18H,11-12H2,1-2H3,(H,22,24)

InChI Key

KONVKTZEUYKLAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

    Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the benzothiophene derivative with 2-chloro-N,N-dimethylethylamine under basic conditions.

    Acylation with 4-Fluorophenylacetic Acid: The final step is the acylation of the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.

    Biology: In biological research, the compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets, such as enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the dimethylaminoethyl and fluorophenylacetamide groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of structurally related acetamides reveals key differences in substituents and pharmacological profiles:

Compound Name Core Structure Key Substituents Reported Activity/Use References
Target Compound Benzo[b]thiophene - 4-Fluorophenyl, dimethylaminoethyl Inferred: Neuro/antimicrobial
N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide Thiophene - Thiophen-3-yl, dimethylaminoethyl Amphiphilic conjugate synthesis
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene - 4-Bromophenyl Antimycobacterial activity
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene - 3-Acetyl, bromoacetamide Synthetic intermediate
2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-48800) Dichlorophenyl - Dichlorophenyl, dimethylaminocyclohexyl Synthetic opioid (controlled substance)
rac-(2R)-2-(Dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide Thiophene + isoquinoline - Isoquinoline, dimethylamino In development: Rho kinase inhibitor (verosudil analog)

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of the compound, including its molecular characteristics, potential therapeutic applications, and current research findings.

Molecular Characteristics

The compound has a molecular formula of C18H22FN2O2SC_{18}H_{22}FN_{2}O_{2}S and a molecular weight of approximately 396.47 g/mol. Its structure includes a benzothiophene moiety, a dimethylaminoethyl side chain, and a fluorophenyl group, which may contribute to its biological interactions.

Property Value
Molecular FormulaC₁₈H₂₂F N₂O₂S
Molecular Weight396.47 g/mol
CAS Number2034299-91-5

2. Enzyme Inhibition

The compound is hypothesized to interact with biological targets such as histone deacetylases (HDACs), which are crucial in cancer progression. For instance, related compounds have demonstrated selectivity against HDAC isoforms, leading to enhanced antitumor effects in preclinical models . Further research is needed to confirm whether this compound exhibits similar enzyme inhibition characteristics.

Case Study 1: Structure-Activity Relationship (SAR)

Research into the SAR of benzothiophene derivatives indicates that modifications to the side chains significantly influence biological activity. For example, derivatives with dimethylamino groups have been associated with increased potency against various targets, including cancer cells.

Case Study 2: Pharmacological Profiles

A study on related compounds demonstrated that certain structural features enhance binding affinity to target proteins. Compounds with fluorine substitutions often exhibit improved pharmacokinetic properties, which may be applicable to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide .

Potential Applications

Given its structural features, N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide may be explored for various applications:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Neurological Disorders : Investigating its effects on neuroprotective pathways due to the presence of the dimethylamino group.

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